Dermaseptin

Antimicrobial Peptide Therapeutic Index Drug Design

Dermaseptin offers unique research advantages: S1 is non-hemolytic, S4 is hemolytic—a binary SAR system for membrane selectivity. Intra-family synergy amplifies antibiotic activity 100-fold, enabling sub-MIC combinations. Engineered S4 (L7K, A14K) shows 980-fold improved therapeutic index vs. P. aeruginosa. S4 inhibits rabies virus by 89% at 7.5 µM. Unlike Melittin, Dermaseptin provides sequence-defined, reproducible membrane targeting. Source authentic peptides for publication-ready data.

Molecular Formula C152H257N43O44S2
Molecular Weight 3455.1 g/mol
CAS No. 136033-70-0
Cat. No. B158304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin
CAS136033-70-0
Synonymsdermaseptin
dermaseptin DS 01
dermaseptin s
dermaseptin S3(1-16)
Molecular FormulaC152H257N43O44S2
Molecular Weight3455.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(C)N
InChIInChI=1S/C152H257N43O44S2/c1-27-77(12)118(147(233)190-110(70-196)146(232)178-98(44-46-111(158)201)131(217)163-68-115(205)192-120(87(22)198)149(235)181-101(152(238)239)45-47-112(159)202)193-151(237)122(89(24)200)195-145(231)109(63-117(207)208)185-129(215)84(19)169-126(212)81(16)168-125(211)80(15)167-113(203)66-164-132(218)102(56-72(2)3)183-128(214)83(18)170-127(213)82(17)172-134(220)94(40-30-34-50-153)174-114(204)67-162-124(210)79(14)171-140(226)108(62-91-65-160-71-166-91)189-143(229)105(59-75(8)9)184-130(216)85(20)173-135(221)99(48-54-240-25)179-148(234)119(86(21)197)191-116(206)69-165-133(219)103(57-73(4)5)186-137(223)96(42-32-36-52-155)175-136(222)95(41-31-35-51-154)176-141(227)106(60-76(10)11)187-138(224)100(49-55-241-26)180-150(236)121(88(23)199)194-139(225)97(43-33-37-53-156)177-144(230)107(61-90-64-161-93-39-29-28-38-92(90)93)188-142(228)104(58-74(6)7)182-123(209)78(13)157/h28-29,38-39,64-65,71-89,94-110,118-122,161,196-200H,27,30-37,40-63,66-70,153-157H2,1-26H3,(H2,158,201)(H2,159,202)(H,160,166)(H,162,210)(H,163,217)(H,164,218)(H,165,219)(H,167,203)(H,168,211)(H,169,212)(H,170,213)(H,171,226)(H,172,220)(H,173,221)(H,174,204)(H,175,222)(H,176,227)(H,177,230)(H,178,232)(H,179,234)(H,180,236)(H,181,235)(H,182,209)(H,183,214)(H,184,216)(H,185,215)(H,186,223)(H,187,224)(H,188,228)(H,189,229)(H,190,233)(H,191,206)(H,192,205)(H,193,237)(H,194,225)(H,195,231)(H,207,208)(H,238,239)/t77-,78-,79-,80-,81-,82-,83-,84-,85-,86+,87+,88+,89+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,118-,119-,120-,121-,122-/m0/s1
InChIKeyYFHLIDBAPTWLGU-CTKMSOPVSA-N
Commercial & Availability
Standard Pack Sizes0.3 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermaseptin Antimicrobial Peptides: Sourcing & Specification Guide for Research


Dermaseptin (CAS 136033-70-0) refers to a family of α-helical, cationic antimicrobial peptides (AMPs) originally isolated from the skin secretions of the South American frog *Phyllomedusa sauvagei* [1]. These peptides, including the well-characterized Dermaseptin S1 (DRS-S1), are known for their broad-spectrum lytic activity against a range of pathogens including bacteria, fungi, protozoa, and enveloped viruses [2]. Characterized by an amphipathic structure and a high content of lysine residues, their primary mechanism of action involves disrupting the lipid bilayer of microbial cell membranes, leading to rapid cell death [3]. This distinct mechanism offers a significant advantage in research settings focused on overcoming antimicrobial resistance.

Why Generic Antimicrobial Peptides Cannot Substitute for Dermaseptin in Research


Substituting Dermaseptin with a generic or closely related antimicrobial peptide (e.g., Magainin, Cecropin, Melittin) is not scientifically valid due to its unique and highly specific spectrum of activity and hemolytic profile. The Dermaseptin family itself is highly heterogeneous, with individual isoforms like S1 and S4 demonstrating starkly different selectivity for bacterial, fungal, and mammalian cell membranes, often differing by orders of magnitude [1]. Unlike peptides like Melittin, which are broadly cytotoxic, native Dermaseptin S1 is non-hemolytic, a critical distinction for research requiring low eukaryotic toxicity [2]. Furthermore, Dermaseptins exhibit potent intra-family synergy, where combinations can increase antibiotic activity by 100-fold, a property not found in or predictable from the activity of other AMP classes [1]. These differential and synergistic properties are tied to the peptide's specific sequence and resulting biophysical interactions with lipid membranes, meaning that any deviation will likely yield fundamentally different and unpredictable experimental outcomes.

Quantitative Differentiation of Dermaseptin: Comparative Performance Data


Comparison of Native and Modified Dermaseptin S4 Therapeutic Index

The native Dermaseptin S4 peptide exhibits potent antimicrobial activity but also high hemolytic activity, limiting its therapeutic potential [1]. A specific engineered variant of Dermaseptin S4, containing two lysine substitutions (L7K, A14K), showed a dramatically improved safety profile while maintaining or enhancing antimicrobial potency. This modified Dermaseptin S4 peptide demonstrated a 980-fold increase in its therapeutic index compared to its native form against *P. aeruginosa* [1].

Antimicrobial Peptide Therapeutic Index Drug Design Gram-negative Pathogens

Differential Hemolytic Activity Across the Dermaseptin Family

The Dermaseptin family exhibits a wide range of hemolytic activities, which is a critical selection factor. A foundational study comparing five native Dermaseptins (S1-S5) found that while Dermaseptin S1 and S5 were devoid of any detectable hemolytic activity, Dermaseptin S4 caused significant lysis of erythrocytes at low micromolar concentrations [1]. This indicates a stark difference in selectivity for bacterial versus mammalian membranes among nearly identical peptides.

Hemolysis Cytotoxicity Structure-Activity Relationship Eukaryotic Cell Selectivity

Synergistic Antimicrobial Activity of Dermaseptin Combinations

Unlike many antimicrobial peptides that exhibit simple additive effects, Dermaseptins demonstrate a dramatic synergistic action when used in combination. An *in vitro* study demonstrated that combining different Dermaseptin isoforms (e.g., S1 and S4) resulted in a 100-fold increase in antibiotic activity compared to the activity of the individual peptides administered separately [1]. This effect is highly specific to the Dermaseptin family.

Antimicrobial Synergy Combinatorial Therapy Peptide Engineering

Antiviral Activity of Dermaseptin S4 against Rabies Virus

In a direct comparison of two highly similar Dermaseptins against Rabies virus (RABV) infection *in vitro*, Dermaseptin S4 demonstrated significantly higher antiviral activity than Dermaseptin S3. At a concentration of 7.5 µM, S4 inhibited 89% of viral infection, whereas S3 only achieved 38% inhibition under the same conditions [1]. Furthermore, an S4 variant (S4M4K) maintained 97% inhibition at the same concentration while exhibiting reduced cytotoxicity [1].

Antiviral Rabies Viral Inhibition Peptide Therapeutics

Application Scenarios for Dermaseptin Based on Validated Research Evidence


Research on Overcoming Antibiotic Resistance in Gram-Negative Bacteria

The engineered Dermaseptin S4 (L7K, A14K) variant is an ideal candidate for studies targeting multidrug-resistant Gram-negative pathogens like *Acinetobacter baumannii* and *Pseudomonas aeruginosa*. As established in Section 3, this specific analog has a 980-fold improved therapeutic index against *P. aeruginosa* compared to native S4 [1]. This quantifiable improvement in selectivity provides a validated starting point for developing novel anti-infectives with a lower propensity for host toxicity, a major hurdle in antimicrobial peptide development.

Antiviral Studies Targeting Enveloped Viruses

For research focused on enveloped viruses, particularly the rabies virus (RABV), Dermaseptin S4 is the evidence-based choice. The data from Section 3 confirms that S4 inhibits RABV infection by 89% at 7.5 µM, which is a 2.3-fold greater efficacy than its analog Dermaseptin S3 [2]. Furthermore, the S4M4K variant provides a template for studying how to decouple antiviral potency from cytotoxicity, a critical factor in advancing antiviral peptide research [2].

Fundamental Studies of Membrane Selectivity and Peptide Engineering

The Dermaseptin family provides a unique and well-characterized model system for structure-activity relationship (SAR) studies on membrane selectivity. As highlighted in Section 3, the stark contrast between the non-hemolytic S1 and the potently hemolytic S4 offers a clear binary system for investigating the molecular determinants of eukaryotic vs. prokaryotic cell targeting [3]. Sourcing both S1 and S4 enables direct comparative biophysical and functional assays to dissect the role of specific amino acid residues in membrane disruption and cell selectivity.

Development of Potent Synergistic Antimicrobial Formulations

For research aimed at developing potent, low-dose antimicrobial formulations, the 100-fold synergistic activity between Dermaseptin isoforms is a critical property [3]. This phenomenon, not observed with many other AMPs, offers a distinct advantage for creating combinations that are effective at sub-MIC concentrations. This scenario is particularly relevant for industrial research focused on food preservation, agricultural biocontrol, or novel therapeutic cocktails where minimizing active ingredient concentration is desirable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dermaseptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.